F-Amidine (trifluoroacetate salt)
Overview
Description
F-Amidine (trifluoroacetate salt) is an irreversible inhibitor of protein arginine deiminase (PAD). The in vitro IC50 values are 29.5 μM, 350 μM, and 21.6 μM for PAD1, PAD3, and PAD4, respectively . It is also known as N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid .
Molecular Structure Analysis
The molecular formula of F-Amidine (trifluoroacetate salt) is C16H20F4N4O4 . The InChi code is InChI=1S/C14H19FN4O2.C2HF3O2/c15-9-12 (16)18-8-4-7-11 (13 (17)20)19-14 (21)10-5-2-1-3-6-10;3-2 (4,5)1 (6)7/h1-3,5-6,11H,4,7-9H2, (H2,16,18) (H2,17,20) (H,19,21); (H,6,7)/t11-;/m0./s1 .Physical And Chemical Properties Analysis
F-Amidine (trifluoroacetate salt) has a molecular weight of 408.4 . It is soluble in DMSO, DMF, and ethanol at concentrations of 20 mg/ml, 20 mg/ml, and 30 mg/ml respectively . It is stored at -20°C .Scientific Research Applications
Synthesis of Fluorinated Organic Molecules :F-Amidine, as an amidinate salt of hexafluoroacetone hydrate, is useful in the synthesis of fluorinated organic molecules. It has demonstrated effectiveness in nucleophilic trifluoromethylation reactions, which are crucial for producing fluoroform and trifluoromethylated products with excellent yields (Riofski, Hart, & Colby, 2013).
Preparation of Amidines :Trihaloethyl imidates, prepared through reactions involving nitriles and trihaloethanol in the presence of HCl, are excellent reagents for the preparation of amidines. These imidates, including trifluoroethyl imidates, can react under mild conditions to form amidines, playing a vital role in organic synthesis (Caron, Wei, Douville, & Ghosh, 2010).
Oxidative Amidation of Phenols :Trifluoroacetic acid (TFA) is effective in promoting the bimolecular Ritter-like oxidative amidation of 4-substituted phenols. This method enhances yields and simplifies the isolation and purification processes in the synthesis of phenol derivatives (Liang & Ciufolini, 2008).
Ion Sensing and Host–Guest Interactions :Alkynylplatinum(II) terpyridine complexes with amide-based receptor moieties have been synthesized to study their anion binding properties. These complexes are useful for ion sensing, particularly for fluoride ions, demonstrating drastic color changes upon interaction with fluoride due to the deprotonation of amide functionalities (Yeung, Chu, & Yam, 2014).
Synthesis of Amides :Trifluoroacetic acid hydroxylamine system has been utilized in a one-pot, salt-free process for the synthesis of caprolactam and other amides of industrial interest. This method represents an economical and environmentally friendly approach to amide synthesis (Manente, Pietrobon, Ronchin, & Vavasori, 2021).
Safety And Hazards
properties
IUPAC Name |
N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYLIKJNBRPBOO-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
F-Amidine (trifluoroacetate salt) | |
CAS RN |
877617-46-4 | |
Record name | Benzamide, N-[(1S)-1-(aminocarbonyl)-4-[(2-fluoro-1-iminoethyl)amino]butyl]-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877617-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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